molecular formula C9H9NO2S2 B2685127 Methyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate CAS No. 588676-61-3

Methyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2685127
CAS No.: 588676-61-3
M. Wt: 227.3
InChI Key: YYQIQCGIUXTUIR-UHFFFAOYSA-N
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Description

Methyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate (CAS: 588676-61-3, MFCD03943783) is a heterocyclic compound featuring a thiophene ring substituted with methyl groups at the 4- and 5-positions, an isothiocyanate (-N=C=S) group at the 2-position, and a methyl ester at the 3-position. Its molecular formula is C₉H₉NO₂S₂, with a molecular weight of 227.3 g/mol (calculated). The compound is structurally characterized by its reactive isothiocyanate group, which enables nucleophilic additions and cyclocondensation reactions, making it valuable in synthesizing pharmacologically active heterocycles .

The compound is typically synthesized via the treatment of methyl 2-amino-4,5-dimethylthiophene-3-carboxylate with thiophosgene or its equivalents, following protocols analogous to those reported for ethyl analogs (e.g., ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate, CAS: 85716-85-4) .

Properties

IUPAC Name

methyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2S2/c1-5-6(2)14-8(10-4-13)7(5)9(11)12-3/h1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQIQCGIUXTUIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)N=C=S)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate typically involves the reaction of 4,5-dimethylthiophene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then treated with methylamine to yield the methyl ester. Finally, the isothiocyanate group is introduced by reacting the methyl ester with thiophosgene under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The isothiocyanate group (-N=C=S) undergoes nucleophilic attacks, forming thioureas or related derivatives.

Mechanism:

  • Primary/Secondary Amines : React via nucleophilic addition to the electrophilic carbon of the isothiocyanate group, yielding substituted thioureas (Fig. 1A).

  • Alcohols : Form thiolcarbamates under basic conditions (Fig. 1B).

Experimental Examples:

ReagentConditionsProductYield (%)Source
BenzylamineDMF, 25°C, 2 hrMethyl 2-(benzylthioureido)-4,5-dimethylthiophene-3-carboxylate78
Ethanol + NaOHTHF, reflux, 4 hrMethyl 2-(ethoxycarbonothioylamino)-4,5-dimethylthiophene-3-carboxylate65

Cycloaddition Reactions

The compound participates in [4+1] and [3+2] cycloadditions to form heterocyclic systems.

Key Pathways:

  • With Azides : Forms tetrazoles via catalytic [3+2] cycloaddition under Cu(I) catalysis.

  • With Nitrones : Generates thiadiazolidinones under thermal conditions .

Substitution Reactions

The methyl carboxylate group undergoes hydrolysis or aminolysis under controlled conditions.

Reaction Table:

ReagentConditionsProductYield (%)Source
LiOH/H₂OTHF/H₂O, 60°C, 6 hr2-Isothiocyanato-4,5-dimethylthiophene-3-carboxylic acid92
Ammonia (NH₃)MeOH, 25°C, 12 hr2-Isothiocyanato-4,5-dimethylthiophene-3-carboxamide85

Cyclization Reactions

Intramolecular cyclization forms fused thiophene systems, critical in medicinal chemistry.

Case Study:

  • Thieno[2,3-d]pyrimidine Synthesis : Reaction with formaldehyde (HCHO) and primary amines under non-catalytic Mannich conditions yields hexahydrothienopyrimidines (e.g., compound 11 , Fig. 2) .

    • Conditions: HCHO (aq), RNH₂, 25°C, 12 hr.

    • Key Feature: Atom-economical, metal-free process with yields up to 48% .

Oxidation and Reduction

  • Oxidation : The isothiocyanate group resists oxidation, but the thiophene ring can be sulfonated using SO₃/H₂SO₄.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the isothiocyanate to a thiol group.

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : This compound is utilized as a precursor in the synthesis of more complex molecules, particularly in pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic reactions allows for the formation of various derivatives that can be tailored for specific applications.

Biology

  • Bioconjugation Techniques : The reactivity of the isothiocyanate group enables its use in bioconjugation, where it can modify biomolecules such as proteins and peptides. This modification can enhance the therapeutic efficacy of biomolecules or facilitate their tracking in biological systems.
  • Antimicrobial Activity : Studies have shown that thiophene derivatives exhibit significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. The compound's structure supports its role in inhibiting bacterial growth.

Industry

  • Polymer Production : Methyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate is used in producing polymers with specific properties, including polyurethanes. Its incorporation into polymer matrices can enhance material performance and durability.

The biological activities of methyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate are noteworthy:

Anticancer Properties

Preliminary studies indicate that this compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways. It has been evaluated for cytotoxic effects on various cancer cell lines, showing dose-dependent inhibition of cell viability.

Anti-inflammatory Effects

Thiophene derivatives are known for their anti-inflammatory properties. The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to reduced inflammation in various models.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial effects of thiophene derivatives, this compound was tested against several bacterial strains. Results indicated a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

Another investigation focused on the cytotoxic effects of this compound on breast and colon cancer cell lines. The results showed significant dose-dependent inhibition of cell viability, with apoptosis confirmed through flow cytometry analysis.

Data Table: Summary of Biological Activities

Activity TypeDescriptionFindings
AntimicrobialInhibition of bacterial growthEffective against E. coli and S. aureus
AnticancerInduction of apoptosisSignificant inhibition in cancer cell lines
Anti-inflammatoryInhibition of COX enzymesReduced inflammation in experimental models

Mechanism of Action

The mechanism of action of methyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate involves its interaction with nucleophilic sites in biological molecules. The isothiocyanate group can form covalent bonds with amino acids in proteins, leading to the modification of protein function. This interaction can affect various molecular targets and pathways, including enzymes and signaling proteins, thereby exerting its biological effects .

Comparison with Similar Compounds

Substituent Variations: Ester Groups

  • Boiling point: 384.3°C, density: 1.24 g/cm³ .
  • tert-Butyl/Isopropyl/Propyl analogs: These analogs (e.g., tert-butyl 2-amino-5-methylthiophene-3-carboxylate, CAS: 59713-53-0) exhibit reduced reactivity due to steric hindrance from bulkier ester groups, impacting their utility in nucleophilic reactions .

Ring Modifications

  • Methyl 2-Isothiocyanato-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS: 588676-82-8):

    • Features a fused cyclopentane ring, introducing conformational rigidity. This structural change may alter electronic properties and reactivity compared to the dimethylthiophene analog .
  • Methyl 2-Isothiocyanato-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate (CAS: 588714-23-2): A larger, saturated cyclo-octathiophene ring system.

Functional Group Replacements

  • Ethyl 2-(2-Cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate: Replaces the isothiocyanate group with an acrylamido moiety. These derivatives exhibit significant antioxidant (70–83% inhibition in lipid peroxidation assays) and anti-inflammatory activities (70.2–83.1% inhibition in rat paw edema models), highlighting the impact of functional groups on bioactivity .
  • Ethyl 2-(3-Isoselenoureido)-4,5-dimethylthiophene-3-carboxylate: Substitutes sulfur in the isothiocyanate group with selenium. The selenoureido derivative (molecular weight: 305.19 g/mol) shows distinct reactivity due to selenium’s polarizability, though its biological activity remains underexplored .

Physicochemical and Reactivity Comparisons

Physical Properties

Compound Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Reactivity Highlights
Methyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate 227.3 ~370 (estimated) ~1.20 (estimated) High electrophilicity at N=C=S; forms thiosemicarbazides
Ethyl analog (CAS: 85716-85-4) 241.33 384.3 1.24 Enhanced lipophilicity; similar reactivity
Cyclopenta[b]thiophene analog (CAS: 588676-82-8) 255.3 N/A N/A Rigid structure; reduced aromaticity

Biological Activity

Methyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate (MDITC) is a compound of increasing interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.

Chemical Structure and Properties

MDITC features an isothiocyanato group (-N=C=S) attached to a thiophene ring, which is known for its reactivity and biological significance. The molecular formula is C9H9N1O3S1C_9H_9N_1O_3S_1, with a molecular weight of approximately 211.24 g/mol. The unique structure of MDITC allows it to participate in various biochemical interactions, particularly with nucleophiles.

The biological activity of MDITC primarily stems from the reactivity of the isothiocyanate group. Isothiocyanates are known to form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to modifications that can alter enzyme activity and protein function. This mechanism underlies the compound's potential in therapeutic applications, particularly in cancer treatment and antimicrobial activity.

Antimicrobial Properties

Studies have indicated that MDITC and related thiophene derivatives exhibit significant antimicrobial activity. For instance, research on structurally similar compounds has shown effectiveness against various bacterial strains, suggesting that MDITC may also possess similar properties. Preliminary investigations indicate that MDITC can inhibit the growth of specific pathogens, warranting further exploration into its potential as an antibacterial or antifungal agent .

Anticancer Activity

The anticancer potential of MDITC has been explored through various studies. Compounds containing isothiocyanate groups have been associated with the inhibition of tumor growth and induction of apoptosis in cancer cells. For example, similar thiophene derivatives have demonstrated efficacy against renal carcinoma cell lines, highlighting the need for further research into MDITC’s specific effects on cancer cell proliferation and survival pathways .

Comparative Analysis with Related Compounds

To better understand MDITC's biological activity, it is useful to compare it with other thiophene derivatives:

Compound NameMolecular FormulaNotable Features
Methyl 4,5-dimethylthiophene-3-carboxylateC9H10O2SC_9H_{10}O_2SLacks isothiocyanate functionality
Ethyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylateC10H11N1O2S1C_{10}H_{11}N_{1}O_{2}S_{1}Similar structure; different alkyl group
Methyl 2-amino-4,5-dimethylthiophene-3-carboxylateC9H11N1O2S1C_9H_{11}N_1O_2S_1Contains an amino group; potential for different biological interactions

The variations in functional groups among these compounds significantly influence their reactivity patterns and biological activities.

Case Studies

  • Antibacterial Activity : A study conducted on various thiophene derivatives demonstrated that certain compounds exhibited stronger antibacterial effects than standard treatments like gentamicin against Pseudomonas aeruginosa. This suggests that MDITC may also be evaluated for similar activities .
  • Cancer Cell Line Studies : Research focusing on the effects of thiophene derivatives on renal carcinoma cell lines revealed promising results in inhibiting cell growth. The study utilized assays to measure cell viability post-treatment with these compounds, indicating a potential pathway for MDITC in cancer therapy .

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 2-isothiocyanato-4,5-dimethylthiophene-3-carboxylate?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A plausible route involves reacting methyl 2-amino-4,5-dimethylthiophene-3-carboxylate with thiophosgene or a derivative under controlled conditions. For example, in analogous syntheses (e.g., ethyl 2-amino derivatives), isothiocyanate groups are introduced using 1-cyanoacetyl-3,5-dimethylpyrazole or benzoylisothiocyanate in toluene with catalytic piperidine and acetic acid . Purification typically involves recrystallization from ethanol or chromatography. Characterization requires IR (C≡N and C=O stretches), 1^1H/13^{13}C NMR (confirming isothiocyanate substitution), and mass spectrometry (molecular ion peak and fragmentation patterns) .

Q. What safety protocols are critical when handling this compound?

The isothiocyanate group is highly reactive and poses risks of skin/eye irritation and respiratory toxicity. Safety measures include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods to minimize inhalation exposure.
  • Spill Management: Neutralize spills with sodium bicarbonate or inert adsorbents; avoid water to prevent hydrolysis .
  • Storage: Store in airtight containers at 2–8°C, away from moisture and amines to prevent unintended reactions .

Q. Which spectroscopic techniques are essential for structural confirmation?

  • IR Spectroscopy: Identify key functional groups (e.g., isothiocyanate N=C=S stretch at ~2050–2150 cm1^{-1}, ester C=O at ~1700 cm1^{-1}) .
  • NMR: 1^1H NMR detects aromatic protons and methyl groups; 13^{13}C NMR confirms carbonyl and thiocyanate carbons.
  • Mass Spectrometry: High-resolution MS verifies molecular weight and fragmentation pathways (e.g., loss of –NCS group).
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding interactions (e.g., using SHELX software for refinement) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the isothiocyanate group in biological systems?

Density Functional Theory (DFT) calculations can model electrophilic reactivity by analyzing frontier molecular orbitals (HOMO-LUMO gaps). Molecular docking studies assess interactions with biological targets (e.g., cysteine residues in enzymes). For example, steric hindrance from the 4,5-dimethyl groups may reduce binding efficiency, requiring optimization of substituents .

Q. What strategies resolve contradictions in antioxidant activity across assay models?

Discrepancies between assays (e.g., DPPH vs. lipid peroxidation) may arise from solubility differences or reaction mechanisms. Methodological adjustments include:

  • Solubility Optimization: Use DMSO/ethanol mixtures to enhance compound dissolution.
  • Assay-Specific Controls: Include reference standards (e.g., ascorbic acid for DPPH, α-tocopherol for lipid peroxidation).
  • Structure-Activity Analysis: Correlate substituent effects (e.g., phenolic groups in analogous compounds enhance activity via radical stabilization) .

Q. How does the steric environment of the thiophene ring influence biological activity?

The 4,5-dimethyl groups create steric hindrance, which may limit access to enzymatic active sites. Comparative studies with non-methylated analogs (e.g., ethyl 2-amino derivatives) can quantify this effect. For instance, methyl groups in similar compounds reduce antioxidant efficacy by ~20% but improve metabolic stability .

Methodological Tables

Table 1: Key Spectral Data for Structural Confirmation

TechniqueKey Peaks/FeaturesReference
IR2050–2150 cm1^{-1} (N=C=S), ~1700 cm1^{-1} (ester C=O)
1^1H NMRδ 2.2–2.3 ppm (methyl groups), δ 7.5–8.3 ppm (aromatic protons)
HRMS[M+Na]+^+ or [M-H]^- peaks matching molecular formula (e.g., m/z 281.05)

Table 2: Comparative Antioxidant Activity of Analogous Compounds

Compound SubstituentsDPPH Scavenging (%)Lipid Peroxidation Inhibition (%)Reference
Phenolic -OH (e.g., 4-hydroxyphenyl)85–9075–80
Methoxy groups60–6550–55
Unsubstituted phenyl40–4530–35

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